

Application Note: Solid-Phase Extraction Protocol for Carboxy Finasteride in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of **Carboxy finasteride**, the major urinary metabolite of finasteride, from human urine samples. The described method utilizes a mixed-mode solid-phase extraction strategy, combining reversed-phase and anion-exchange mechanisms, to ensure high recovery and sample cleanliness, making it suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, metabolic, or anti-doping studies of finasteride.

Introduction

Finasteride is a 5α -reductase inhibitor used in the treatment of benign prostatic hyperplasia and androgenetic alopecia. Monitoring its metabolites is crucial for understanding its disposition and for doping control purposes. **Carboxy finasteride** is the primary metabolite of finasteride found in urine.[1] Accurate and reliable quantification of this metabolite in complex biological matrices like urine requires an efficient sample preparation method to remove endogenous interferences.

Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. For acidic compounds like **Carboxy finasteride**, a mixed-



mode SPE approach that leverages both non-polar and anion-exchange interactions can provide superior selectivity and cleaner extracts compared to single-mode extraction methods. [2][3][4] This protocol details a mixed-mode SPE procedure for the extraction of **Carboxy finasteride** from human urine.

Analyte Information

- Analyte: Carboxy finasteride (Finasteride carboxylic acid)
- Molecular Formula: C23H34N2O4[5][6]
- Molecular Weight: 402.53 g/mol [6]
- Structure: The structure of Carboxy finasteride is characterized by the finasteride backbone
 with a carboxylic acid moiety.

Experimental Protocol

This protocol is a starting point and may require optimization for specific laboratory conditions and equipment.

Materials and Reagents

- SPE Sorbent: Mixed-mode strong anion-exchange (SAX) or weak anion-exchange (WAX) polymeric sorbent (e.g., Oasis MAX, Strata-X-A). A 30 mg / 1 mL format is recommended.
- · Reagents:
 - Methanol (HPLC grade)
 - Acetonitrile (HPLC grade)
 - Water (HPLC grade)
 - Formic acid (≥98%)
 - Ammonium hydroxide (~28-30%)



 Internal Standard (IS): An appropriate deuterated analog of Carboxy finasteride or a structurally similar compound.

Sample Pre-treatment

- Thaw frozen urine samples at room temperature.
- · Vortex the samples to ensure homogeneity.
- Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulates.
- To 1 mL of the urine supernatant, add the internal standard.
- Adjust the sample pH to ~6-7 by adding a small volume of a suitable buffer (e.g., phosphate buffer) to ensure the carboxylic acid group is ionized for anion-exchange retention.

Solid-Phase Extraction (SPE) Procedure

The following steps outline the mixed-mode SPE workflow:

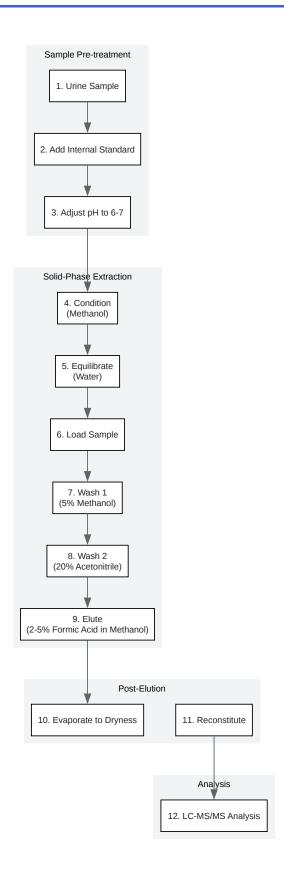
- Conditioning: Condition the SPE cartridge by passing 1 mL of methanol.
- Equilibration: Equilibrate the cartridge with 1 mL of water.
- Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
- Washing:
 - Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
 - A second wash with a mild organic solvent (e.g., 1 mL of 20% acetonitrile in water) can be performed to remove less polar interferences.
- Elution: Elute the analyte with 1 mL of a 2-5% solution of formic acid in methanol. The acidic
 mobile phase neutralizes the carboxylic acid group, disrupting the anion-exchange
 interaction and allowing for elution.
- Post-Elution:



- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- \circ Reconstitute the residue in 100 μ L of the initial mobile phase for LC-MS/MS analysis.

workflow Diagram





Click to download full resolution via product page

Solid-Phase Extraction Workflow for Carboxy finasteride.



Data Presentation

The following table summarizes the expected performance characteristics of the mixed-mode SPE method for **Carboxy finasteride** based on typical results for acidic drug metabolites.[7][8] [9][10]

Parameter	Expected Value	Description
Recovery	> 85%	The percentage of the analyte of interest that is recovered from the sample matrix after the extraction process.
Matrix Effect	< 15%	The effect of co-eluting, interfering substances from the sample matrix on the ionization of the analyte in the mass spectrometer.
Precision (RSD)	< 15%	The relative standard deviation of replicate measurements, indicating the reproducibility of the method.
Limit of Quantification (LOQ)	1-10 ng/mL	The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

LC-MS/MS Analysis

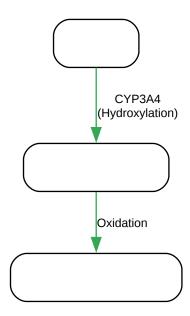
The following are suggested starting parameters for the LC-MS/MS analysis of **Carboxy finasteride**. Optimization will be required.



Parameter	Suggested Condition	
LC Column	C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m)	
Mobile Phase A	0.1% Formic acid in water	
Mobile Phase B	0.1% Formic acid in acetonitrile	
Gradient	Start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate.	
Flow Rate	0.3 - 0.5 mL/min	
Injection Volume	5 - 10 μL	
Ionization Mode	Electrospray Ionization (ESI), Positive	
MRM Transition	m/z 403.3 \rightarrow Product ions (to be determined by infusion of a standard)	

Signaling Pathway Diagram

The following diagram illustrates the metabolic pathway of finasteride to **Carboxy finasteride**.



Click to download full resolution via product page



Metabolic pathway of finasteride.

Conclusion

This application note provides a robust and selective mixed-mode solid-phase extraction protocol for the determination of **Carboxy finasteride** in human urine. The method is designed to deliver high recovery and clean extracts, making it suitable for sensitive and reliable quantification by LC-MS/MS. This protocol serves as a valuable tool for researchers in the fields of clinical chemistry, pharmacology, and anti-doping science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. Finasteride carboxylic acid | C23H34N2O4 | CID 18632991 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Systematic Assessment of Seven Solvent and Solid-Phase Extraction Methods for Metabolomics Analysis of Human Plasma by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Solid-Phase Extraction Protocol for Carboxy Finasteride in Human Urine]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b195190#solid-phase-extraction-protocol-for-carboxy-finasteride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com